5-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenyl-2,1-benzoxazole
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Overview
Description
5-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenyl-2,1-benzoxazole is a heterocyclic compound that combines several functional groups, including furan, oxadiazole, and benzoxazole. These structures are known for their significant biological and chemical properties, making this compound of interest in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenyl-2,1-benzoxazole typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis might start with the preparation of 5-(furan-2-yl)-1,3,4-oxadiazole through the reaction of furan-2-carboxylic acid hydrazide with an appropriate acid chloride in the presence of a dehydrating agent like phosphoryl chloride .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
5-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenyl-2,1-benzoxazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines and thiols under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the oxadiazole ring could produce amines.
Scientific Research Applications
5-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenyl-2,1-benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 5-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenyl-2,1-benzoxazole exerts its effects is often related to its ability to interact with biological macromolecules. This interaction can involve binding to enzymes or receptors, thereby modulating their activity. The specific molecular targets and pathways can vary depending on the context of its use, such as inhibiting microbial growth or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-(Furan-2-yl)-1,3,4-oxadiazole: Shares the oxadiazole and furan rings but lacks the benzoxazole moiety.
3-Phenyl-2,1-benzoxazole: Contains the benzoxazole and phenyl groups but lacks the furan and oxadiazole rings.
Uniqueness
What sets 5-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenyl-2,1-benzoxazole apart is the combination of these three distinct heterocyclic systems in one molecule. This unique structure imparts a range of chemical reactivity and biological activity that is not typically observed in simpler analogs .
Properties
IUPAC Name |
5-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenyl-2,1-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11N3O3/c1-2-5-12(6-3-1)17-14-11-13(8-9-15(14)22-25-17)18-20-21-19(24-18)16-7-4-10-23-16/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKMQQCXAYYVCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C4=NN=C(O4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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